molecular formula C10H13NO2 B12402277 Meobal-d3

Meobal-d3

Cat. No.: B12402277
M. Wt: 182.23 g/mol
InChI Key: WCJYTPVNMWIZCG-HPRDVNIFSA-N
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Description

Meobal-d3 is a deuterium-labeled version of Meobal, an acetylcholinesterase inhibitor commonly used as an insecticide . The compound has a molecular formula of C10H10D3NO2 and a molecular weight of 182.23. The deuterium labeling is significant as it can affect the pharmacokinetic and metabolic profiles of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meobal-d3 involves the incorporation of deuterium into the Meobal molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the Meobal structure .

Chemical Reactions Analysis

Types of Reactions

Meobal-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Meobal-d3 has several scientific research applications, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic research to understand the metabolic pathways and interactions of acetylcholinesterase inhibitors.

    Medicine: Investigated for its potential therapeutic applications due to its acetylcholinesterase inhibitory properties.

    Industry: Utilized in the development of insecticides and other agrochemical products

Mechanism of Action

Meobal-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. This mechanism is particularly effective in insecticides, where it disrupts the nervous system of insects .

Comparison with Similar Compounds

Similar Compounds

    Meobal: The non-deuterated version of Meobal-d3, also an acetylcholinesterase inhibitor.

    Carbaryl: Another acetylcholinesterase inhibitor used as an insecticide.

    Propoxur: A carbamate insecticide with similar properties

Uniqueness

This compound is unique due to its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research for studying the effects of deuterium substitution on drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

182.23 g/mol

IUPAC Name

(3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3

InChI Key

WCJYTPVNMWIZCG-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C=C1)C)C

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC)C

Origin of Product

United States

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